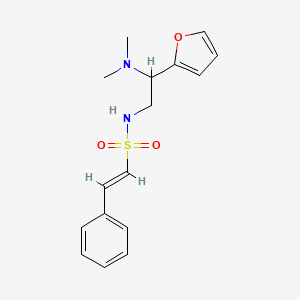
(E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide, also known as DMTFEN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential biomedical applications. DMTFEN is a sulfonamide derivative that exhibits interesting pharmacological properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a role in the regulation of gene expression. Inhibition of HDAC enzymes has been shown to have anticancer and anti-inflammatory effects.
Biochemical and Physiological Effects
(E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the replication of certain viruses. (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide in lab experiments is that it exhibits a high degree of selectivity for certain enzymes and proteins, making it a useful tool for studying their functions. However, one limitation of using (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide. One potential direction is the development of (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide-based drugs for the treatment of cancer, inflammatory diseases, and viral infections. Another potential direction is the study of (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide's effects on other enzymes and proteins in the body, which could lead to the discovery of new therapeutic targets. Additionally, further research is needed to fully understand the mechanism of action of (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide and its potential side effects.
Métodos De Síntesis
The synthesis of (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide involves the reaction of 2-furylboronic acid with 2-bromo-N,N-dimethylethanamine in the presence of a palladium catalyst to form 2-(2-dimethylaminoethyl)furan. This intermediate is then reacted with 2-(phenylsulfonyl)acetonitrile in the presence of a base to form (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide.
Aplicaciones Científicas De Investigación
(E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide has been extensively studied for its potential biomedical applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. (E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-18(2)15(16-9-6-11-21-16)13-17-22(19,20)12-10-14-7-4-3-5-8-14/h3-12,15,17H,13H2,1-2H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSYUYVJACUZBL-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C=CC1=CC=CC=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(CNS(=O)(=O)/C=C/C1=CC=CC=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2729059.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2729060.png)
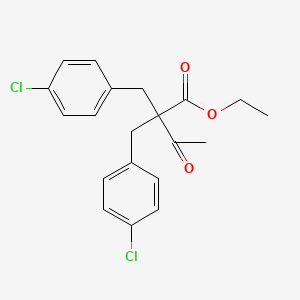
![(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B2729062.png)
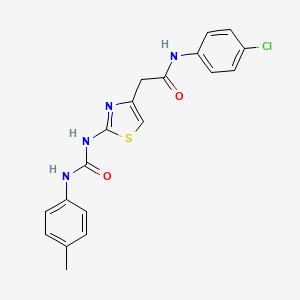
![Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate](/img/structure/B2729065.png)
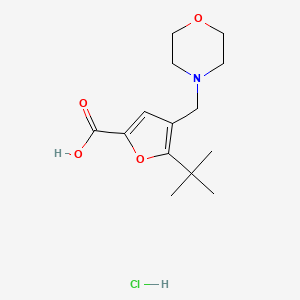
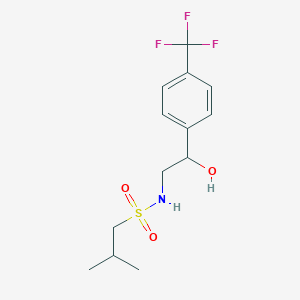
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2729069.png)
![1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2729070.png)
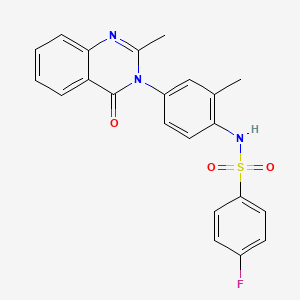
![2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2729074.png)

![4-({3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}carbonyl)benzonitrile](/img/structure/B2729080.png)